molecular formula C15H17N3O3S B2832316 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide CAS No. 1021252-93-6

2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Cat. No.: B2832316
CAS No.: 1021252-93-6
M. Wt: 319.38
InChI Key: BPIQABQMGMYNIA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group and a methylthio-substituted pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of 3-chloropyridazine with sodium methanethiolate to introduce the methylthio group.

    Coupling with Dimethoxyphenyl Acetate: The pyridazinyl intermediate is then coupled with 3,4-dimethoxyphenyl acetate in the presence of a base such as potassium carbonate. This step forms the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-N-(6-(methylsulfonyl)pyridazin-3-yl)acetamide: Similar structure with a sulfonyl group instead of a methylthio group.

    2-(3,4-Dimethoxyphenyl)-N-(6-(methylamino)pyridazin-3-yl)acetamide: Similar structure with a methylamino group instead of a methylthio group.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is unique due to the presence of both the dimethoxyphenyl and methylthio-substituted pyridazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-11-5-4-10(8-12(11)21-2)9-14(19)16-13-6-7-15(22-3)18-17-13/h4-8H,9H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIQABQMGMYNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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